molecular formula C19H13N3O2S B12065355 (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine

Cat. No.: B12065355
M. Wt: 347.4 g/mol
InChI Key: JVWNRAPANDPCKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method ensures a high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenylamine derivatives.

Mechanism of Action

The mechanism of action of (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit enzymes like alpha-glucosidase, which is crucial in carbohydrate metabolism . This inhibition can lead to potential antidiabetic effects. Additionally, its interaction with cellular pathways can result in neuroprotective and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar biological activities.

    2-Aminobenzothiazole: Shares the benzothiazole ring but lacks the nitrophenyl and phenylamine groups.

    4-Nitrophenylamine: Contains the nitrophenyl group but lacks the benzothiazole ring.

Uniqueness

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activities

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-nitro-N-phenylaniline

InChI

InChI=1S/C19H13N3O2S/c23-22(24)17-12-13(19-21-16-8-4-5-9-18(16)25-19)10-11-15(17)20-14-6-2-1-3-7-14/h1-12,20H

InChI Key

JVWNRAPANDPCKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Origin of Product

United States

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